![molecular formula C20H23NO4S B12896805 4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline CAS No. 34129-49-2](/img/structure/B12896805.png)
4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes ethoxy, methoxy, methyl, and tosyl groups attached to a dihydroquinoline core. It is often used in various chemical research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline typically involves the condensation of p-aminoethylbenzene with acetone in the presence of a catalyst . This reaction forms the dihydroquinoline core, which is then further functionalized with ethoxy, methoxy, methyl, and tosyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The ethoxy, methoxy, and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Various dihydroquinoline derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy, methoxy, or tosyl groups.
Scientific Research Applications
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- 4-Hydroxy-2-quinolones
- Methoxy-protected Δ8-tetrahydrocannabinol
Uniqueness
4-Ethoxy-6-methoxy-2-methyl-1-tosyl-1,2-dihydroquinoline stands out due to its unique combination of functional groups, which impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar quinoline derivatives.
Properties
CAS No. |
34129-49-2 |
|---|---|
Molecular Formula |
C20H23NO4S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-ethoxy-6-methoxy-2-methyl-1-(4-methylphenyl)sulfonyl-2H-quinoline |
InChI |
InChI=1S/C20H23NO4S/c1-5-25-20-12-15(3)21(19-11-8-16(24-4)13-18(19)20)26(22,23)17-9-6-14(2)7-10-17/h6-13,15H,5H2,1-4H3 |
InChI Key |
CIVWJLULVNMXQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(N(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


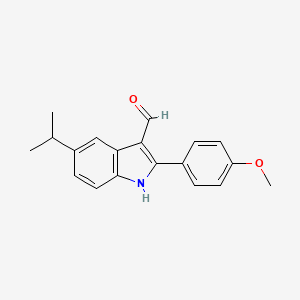
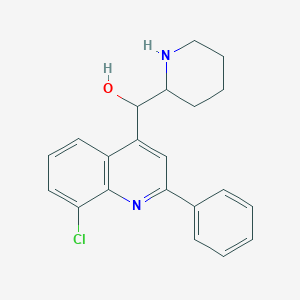
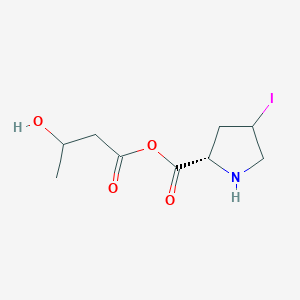
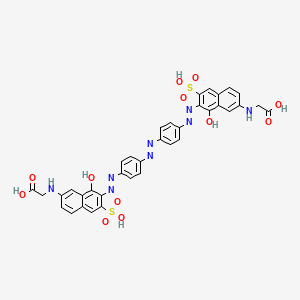
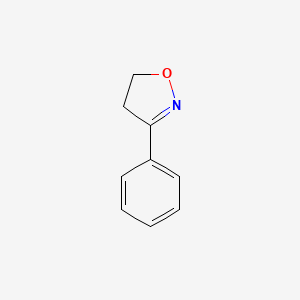
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)

![2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide](/img/structure/B12896779.png)

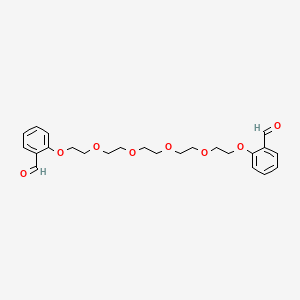
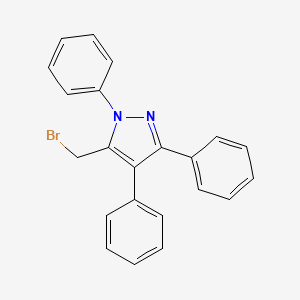
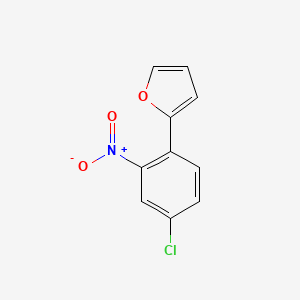
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

